molecular formula C19H29NO6 B4074445 Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane

Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane

Cat. No.: B4074445
M. Wt: 367.4 g/mol
InChI Key: QNNAOVBWDKZGRU-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. The compound 1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, substituted with a phenoxyethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane typically involves multiple steps:

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates or ethylene glycol. The production of 1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane on an industrial scale would require optimization of the reaction conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is unique due to its combination of oxalic acid and azepane moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-15(2)20-17-9-7-16(8-10-17)19-14-13-18-11-5-3-4-6-12-18;3-1(4)2(5)6/h7-10,15H,3-6,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNAOVBWDKZGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane
Reactant of Route 2
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane
Reactant of Route 3
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane
Reactant of Route 4
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane
Reactant of Route 5
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane
Reactant of Route 6
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane

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